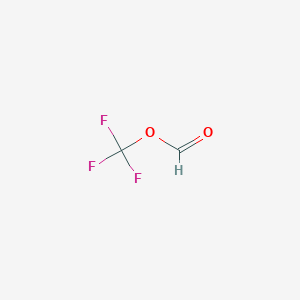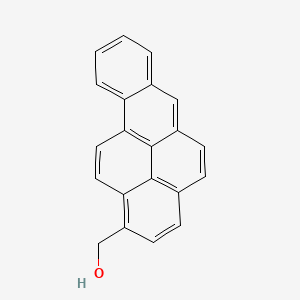
Benzo(a)pyrene-1-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)pyrene-1-methanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-1-methanol typically involves the reduction, dehydration, and dehydrogenation of benzo(a)pyrene. One common method includes the use of aryl boroxime reagents, which facilitate the formation of the methanol derivative through a series of reduction and dehydration steps .
Industrial Production Methods
Industrial production of this compound is less common due to the compound’s specific applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up for industrial purposes, involving similar reaction conditions and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(a)pyrene-1-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound quinone derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol and dichloromethane .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different properties and applications.
Applications De Recherche Scientifique
Benzo(a)pyrene-1-methanol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to other PAHs.
Industry: It is used in the development of sensors and other analytical tools for detecting PAHs in environmental samples
Mécanisme D'action
The mechanism of action of benzo(a)pyrene-1-methanol involves its interaction with cellular components, leading to the production of reactive oxygen species (ROS) and the induction of oxidative stress. This can result in DNA damage and the activation of various signaling pathways, including those involving the aryl hydrocarbon receptor (AhR). The compound’s effects are mediated through its metabolites, which can form adducts with DNA and other cellular macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to benzo(a)pyrene-1-methanol include:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
2-Hydroxybenzo(a)pyrene: A hydroxylated derivative with similar properties.
Benzo(a)pyrene-7,8-dihydrodiol: A metabolite formed through the oxidation of benzo(a)pyrene
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo different chemical reactions and interact with biological molecules in distinct ways. Its methanol group provides additional sites for chemical modification, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
86072-96-0 |
|---|---|
Formule moléculaire |
C21H14O |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
benzo[a]pyren-1-ylmethanol |
InChI |
InChI=1S/C21H14O/c22-12-16-8-6-13-5-7-15-11-14-3-1-2-4-17(14)19-10-9-18(16)20(13)21(15)19/h1-11,22H,12H2 |
Clé InChI |
XQUJTLVBHGJCOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)CO)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




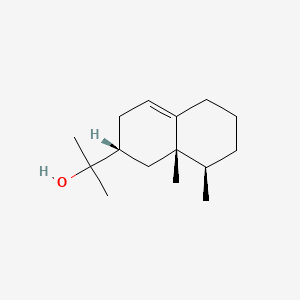
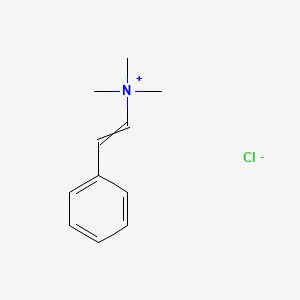
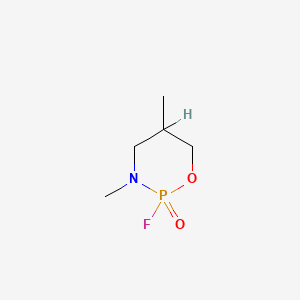
![7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14414375.png)
![6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B14414383.png)

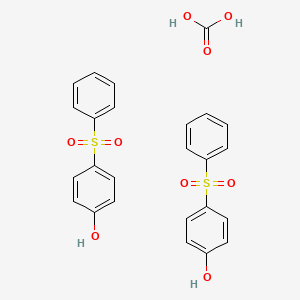
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
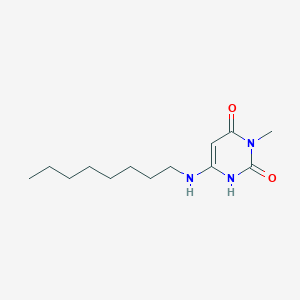
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
